![molecular formula C9H12N2 B071193 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) CAS No. 176679-54-2](/img/structure/B71193.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) is a cyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is also known as PCN and has a unique molecular structure that makes it an interesting subject for study.
Wirkmechanismus
The mechanism of action of PCN is not yet fully understood. However, studies have suggested that it may act as a modulator of certain receptors in the brain, particularly those involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
PCN has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the release of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PCN is its unique molecular structure, which makes it an interesting subject for study. However, the complex synthesis process and the lack of a clear understanding of its mechanism of action are significant limitations for lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on PCN. One area of interest is in the development of new drugs based on the PCN scaffold. Another potential direction is in the study of the mechanism of action of PCN, which may provide insights into the regulation of neurotransmitter release in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of PCN and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of PCN is a complex process that involves several steps. One of the most common methods used for the synthesis of PCN is the cyclization of N-protected dipeptides. This method involves the use of a catalyst and requires careful optimization of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
PCN has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. PCN has been shown to have potential as a scaffold for the development of new drugs, particularly those that target the central nervous system.
Eigenschaften
CAS-Nummer |
176679-54-2 |
|---|---|
Produktname |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-5-4(3)7(8)9(5,11)6(2)8/h2-7H,1,10-11H2 |
InChI-Schlüssel |
UDPHPIJCPBFBTN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5(C2C3(C45)N)N |
Kanonische SMILES |
C1C2C3C4C1C5(C2C3(C45)N)N |
Synonyme |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



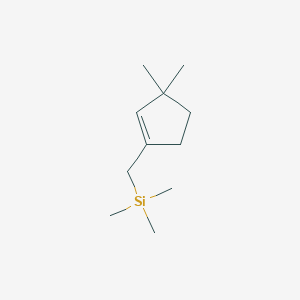
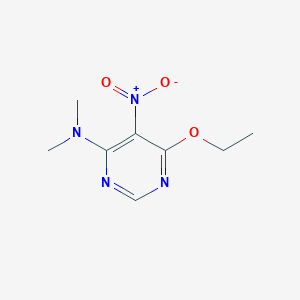
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
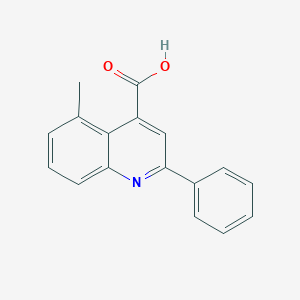
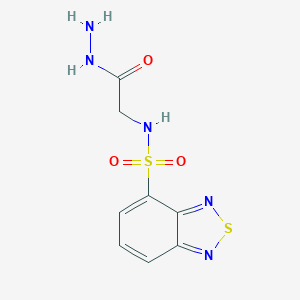
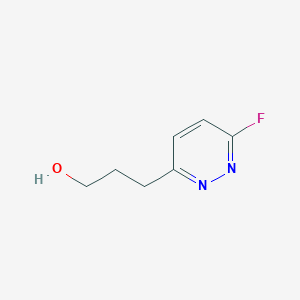
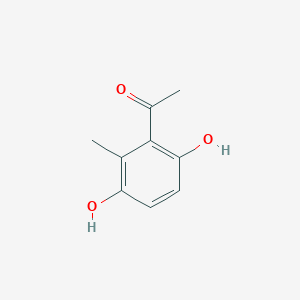
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
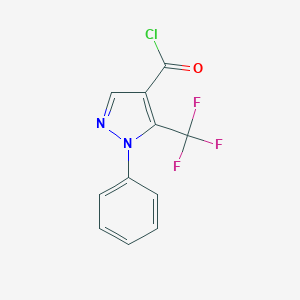
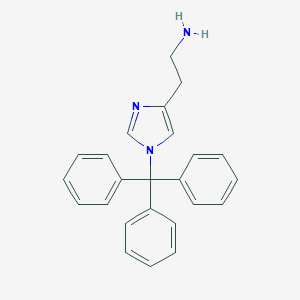
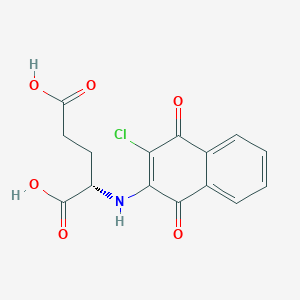
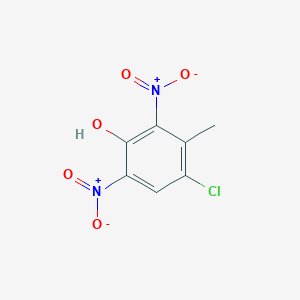
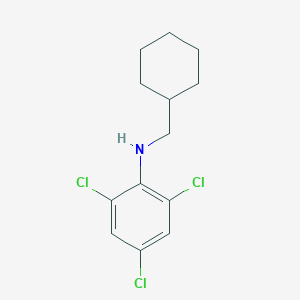
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)